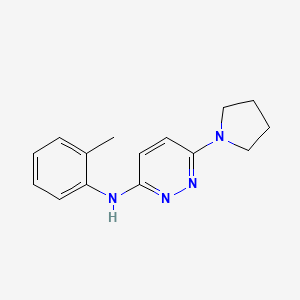![molecular formula C21H20FN3O3 B5399898 2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5399898.png)
2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine, also known as FM-Pyr-CM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
科学的研究の応用
2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine has anti-proliferative effects on cancer cells, making it a potential candidate for the development of anti-cancer drugs.
In addition, 2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine has also been studied for its potential use as a tool in neuroscience research. Studies have shown that 2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine can selectively label a specific subtype of dopamine receptors, making it a useful tool for studying the role of these receptors in various neurological disorders.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine is not yet fully understood. However, studies have suggested that it may work by inhibiting certain enzymes involved in cancer cell proliferation, or by binding to specific receptors in the brain.
Biochemical and Physiological Effects
Studies have shown that 2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine has several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In the brain, it has been shown to selectively label dopamine receptors, which may have implications for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine in lab experiments is its high selectivity for specific receptors and enzymes. This makes it a useful tool for studying the role of these targets in various biological processes. However, one limitation is that it can be difficult to synthesize and purify, which may limit its widespread use in research.
将来の方向性
There are several future directions for research on 2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine. One potential area of research is the development of anti-cancer drugs based on its anti-proliferative effects. Another area of research is the development of new tools for neuroscience research based on its ability to selectively label dopamine receptors. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine and its potential use in other areas of research.
合成法
The synthesis of 2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine involves the reaction of 4-fluoroaniline with 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, followed by the addition of morpholine and carbonyldiimidazole. The resulting product is then purified using column chromatography to obtain 2-(4-fluorophenyl)-4-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}morpholine in its pure form.
特性
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-27-17-8-4-14(5-9-17)18-12-19(24-23-18)21(26)25-10-11-28-20(13-25)15-2-6-16(22)7-3-15/h2-9,12,20H,10-11,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCUTBMSWWIFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCOC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R*,3S*,6R*)-5-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5399823.png)


![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5399833.png)

![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-hydroxypropyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5399872.png)
![4-({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5399881.png)

![2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5399893.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methylbenzoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5399894.png)
![methyl 5-methyl-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5399902.png)
![N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5399906.png)
![5,7-dimethyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5399913.png)
![N-{4-[5-(2,4-hexadienoylamino)-1H-benzimidazol-2-yl]phenyl}-2,4-hexadienamide](/img/structure/B5399921.png)